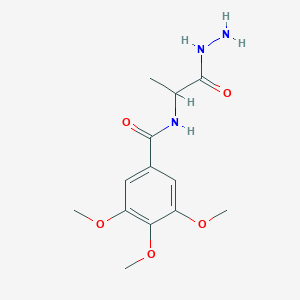
N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide, also known as HOMO-TPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and material science. The compound is synthesized through a multi-step process that involves the reaction of several chemicals, and its mechanism of action is still being studied.
作用機序
The mechanism of action of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide is still being studied. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide may inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Physiologically, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anti-cancer agent. Additionally, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide in lab experiments is its limited solubility in water, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide. One direction is the further investigation of its potential as an anti-cancer agent. Additionally, the use of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide in the synthesis of organic semiconductors for use in electronic devices is another potential future direction. Finally, the study of the mechanism of action of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide and its biochemical and physiological effects may lead to the development of new drugs and treatments for various diseases.
合成法
The synthesis of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This is followed by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-(2-hydroxyethyl) hydrazine to form N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. The final step involves the reaction of N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide with isopropenyl acetate to form N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has shown potential applications in various areas of scientific research, including material science and medicine. In material science, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has been used as a building block for the synthesis of various organic semiconductors. In medicine, N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(12(17)16-14)15-13(18)8-5-9(19-2)11(21-4)10(6-8)20-3/h5-7H,14H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXBUBXSMJGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)



![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)



![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)